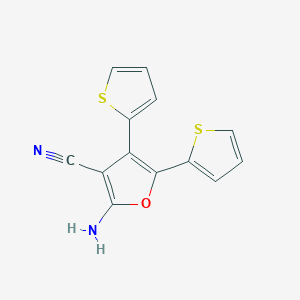

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

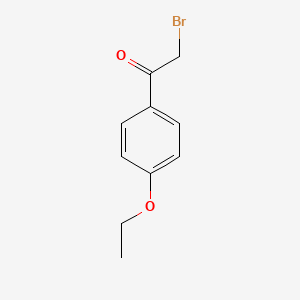

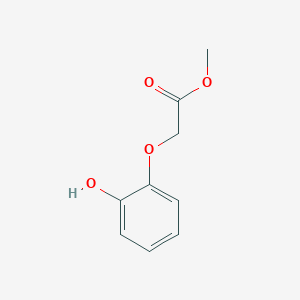

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile is a chemical compound with the molecular formula C13H8N2OS2 and a molecular weight of 272.345 . It is used for research purposes .

Synthesis Analysis

New 2,5-di(thiophen-2-yl)furan-3-carbonitriles were synthesized by the oxidation of 2,5-di(thiophen-2-yl)-4,5-dihydrofuran-3-carbonitriles. These were prepared by the reaction of 3-oxopropanenitriles with alkenes mediated with manganese (III) acetate using DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) .Molecular Structure Analysis

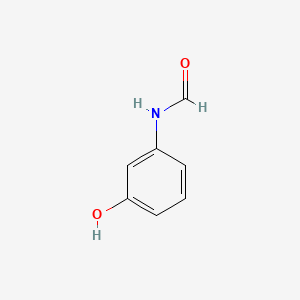

The molecular structure of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile is based on a furan ring, which is a five-membered ring made up of one oxygen atom and four carbon atoms . The furan ring is substituted at the 2 and 5 positions with thiophene rings, which are five-membered rings containing one sulfur atom and four carbon atoms . At the 3 position of the furan ring, there is a carbonitrile group, which consists of a carbon triple-bonded to a nitrogen . At the 2 position of the furan ring, there is an amino group, which consists of a nitrogen atom bonded to two hydrogen atoms .Scientific Research Applications

Role in Medicinal Chemistry

Thiophene-based analogs, such as 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile, have been the focus of many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Thiophene derivatives exhibit many pharmacological properties such as anti-inflammatory . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Anticancer Properties

Thiophene derivatives also exhibit anticancer properties . 2-Butylthiophene, a thiophene derivative, is used as a raw material in the synthesis of anticancer agents .

Antimicrobial Properties

Thiophene derivatives are known to have antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.

Role in Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Use in Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . This makes them important in the field of electronics and display technology.

Anti-Atherosclerotic Properties

2-Octylthiophene, another thiophene derivative, is used in the synthesis of anti-atherosclerotic agents . This highlights the potential of thiophene derivatives in cardiovascular disease treatment.

Use in Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules also have a role in the advancement of organic field-effect transistors (OFETs) . This underlines their importance in the development of organic electronics.

Mechanism of Action

Mode of Action

The mode of action of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile is currently unknown due to the lack of research in this area . It’s known that the compound has been studied for its electronic transport properties .

Biochemical Pathways

Thiophene derivatives, in general, have been shown to exhibit a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .

properties

IUPAC Name |

2-amino-4,5-dithiophen-2-ylfuran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2OS2/c14-7-8-11(9-3-1-5-17-9)12(16-13(8)15)10-4-2-6-18-10/h1-6H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIDBDVBRGDPNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368436 |

Source

|

| Record name | 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile | |

CAS RN |

75861-31-3 |

Source

|

| Record name | 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol](/img/structure/B1271066.png)

![4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271087.png)

![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)